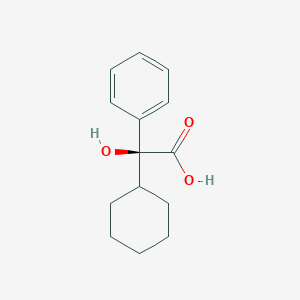

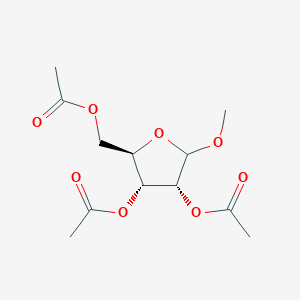

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside involves multiple steps, starting from D-ribose. A notable method includes methylation of D-ribose to 1-O-methylribofuranoside, followed by benzoylation to 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside. Acetolysis using acetic acid, acetic anhydride, and sulfuric acid yields 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside (Recondo & Rinderknecht, 1959). Another approach involves esterification, reduction, deprotection, and acetylation from D-ribose to achieve an overall yield of about 48% (Fang Hao, 2010).

Molecular Structure Analysis

Structural analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and related compounds is often achieved through spectroscopy and crystallography techniques. For instance, the structure of related compounds has been elucidated using 13C- and 1H-NMR spectroscopy, confirming configurations and conformational details essential for understanding the compound's chemical behavior (Welch et al., 1984).

Chemical Reactions and Properties

This compound's reactivity is influenced by its acetyl and methyl groups, making it a versatile intermediate for further chemical transformations. The acetylation of hydroxyl groups increases its reactivity towards nucleophilic substitution reactions, which is foundational in nucleoside analogue synthesis. For example, methyl 2,3-di-O-acetyl-5-bromo-5-deoxy-alpha,beta-D-xylofuranoside formation showcases acyloxy neighboring-group participation in chemical reactions (Hollenberg, Watanabe, & Fox, 1975).

Applications De Recherche Scientifique

Synthesis of 2'-C-beta-alkoxymethyluridines : Li, Lu, and Piccirilli (2007) demonstrated the use of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside in the synthesis of methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides, a precursor for 2'-C-beta-alkoxymethyluridines with yields of 18% to 32% (Li, Lu, & Piccirilli, 2007).

Regioselective Synthesis : Gudiño, Iribarren, and Iglesias (2012) discussed the regioselective preparation of Methyl 2,3-di-O-acetyl-alpha, beta-D-xylofuranoside, indicating its potential as a synthetic precursor for modified xylofuranosides (Gudiño, Iribarren, & Iglesias, 2012).

Pharmaceutical Applications : Yamamoto, Sasaki, and Inokawa (1984) synthesized 2,5-dideoxy-2-C-methyl-D-arabinose derivatives from Methyl 2,3-anhydro-5-deoxy-alpha-D-ribofuranoside, highlighting its potential applications in pharmaceuticals and nutraceuticals (Yamamoto, Sasaki, & Inokawa, 1984).

Enzymatic Alcoholysis : Iñigo et al. (2005) showed that enzymatic alcoholysis of peracetylated methyl D-ribosides can selectively produce Methyl 2,3-di-O-acetyl-beta-D-ribofuranoside, demonstrating its application in enzymatic processes (Iñigo et al., 2005).

Potential Drug Target for Alzheimer's Disease : Hao (2010) synthesized 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose, indicating its potential as a drug target for Alzheimer's disease (Hao, 2010).

Synthesis of Antiviral Drugs : Chengxia (2010) used a solid superacid SO42-/TiO2 catalyst to synthesize a derivative of Ribavirin, an antiviral drug, from Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside, achieving a yield of 87.0% and purity of 99.5% (Chengxia, 2010).

Safety And Hazards

When handling “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

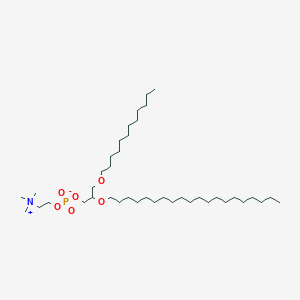

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSRQHXGPHZZNI-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459570 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

CAS RN |

52554-28-6 | |

| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)